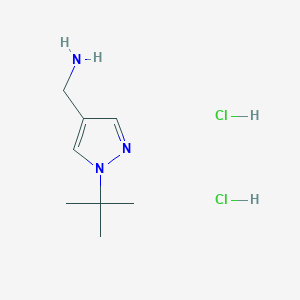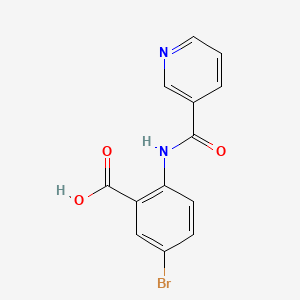
1-(Oxan-4-yl)azetidine-2-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(Oxan-4-yl)azetidine-2-carbohydrazide” is a chemical compound with the CAS Number: 2126160-08-3 . It has a molecular weight of 199.25 and its IUPAC name is 1-(tetrahydro-2H-pyran-4-yl)azetidine-2-carbohydrazide . The compound is typically stored at 4 degrees Celsius and is usually in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H17N3O2/c10-11-9(13)8-1-4-12(8)7-2-5-14-6-3-7/h7-8H,1-6,10H2,(H,11,13) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“this compound” is a powder with a molecular weight of 199.25 . It is typically stored at 4 degrees Celsius .科学的研究の応用
Pharmacological Activities and Therapeutic Applications
Anticancer Properties : The study of compounds like Combretastatin A1 Diphosphate (OXi4503) showcases the exploration of novel therapies against cancer. OXi4503, like "1-(Oxan-4-yl)azetidine-2-carbohydrazide," could be investigated for its dual-function as both a vascular disrupting agent and a cytotoxic compound. This dual action presents a promising avenue for the development of anticancer therapies, particularly for treatment-resistant forms of cancer such as acute myeloid leukemia (AML) (Uckun et al., 2019).
Epigenetic Modulation : The application of epigenetic modulators like 5-Azacytidine and Valproic Acid in treating advanced cancers provides a framework for exploring "this compound" in similar contexts. These compounds are used to modulate DNA methylation and histone deacetylation, reversing gene silencing and exerting antitumor effects. Such research underscores the potential of exploring the epigenetic regulatory capabilities of related compounds (Braiteh et al., 2008).
Neurologic Disorder Treatments : The exploration of Monoacylglycerol Lipase (MGLL) inhibitors for treating neurologic disorders highlights the therapeutic potential of targeting specific enzymatic pathways. Compounds like ABD-1970, which inhibit MGLL to elevate brain 2-AG content and exhibit antinociceptive and antipruritic activity, suggest that structurally related compounds could be researched for similar neuroprotective effects (Clapper et al., 2018).
特性
IUPAC Name |
1-(oxan-4-yl)azetidine-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O2/c10-11-9(13)8-1-4-12(8)7-2-5-14-6-3-7/h7-8H,1-6,10H2,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMANNVORSCIPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1C(=O)NN)C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-ethoxy-2-(4-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B2638930.png)
![4,6-Dimethyl-2-[(4-methyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine](/img/structure/B2638931.png)
![Methyl 2-methyl-5-[(4-nitrobenzoyl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2638934.png)

![5-[(1S)-1-Aminopropyl]-1-methyl-1,2,4-triazole-3-carboxylic acid;hydrochloride](/img/structure/B2638936.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2638940.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(methylthio)benzamide](/img/structure/B2638943.png)


![6-(Pyridin-3-yl)-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2638948.png)


